molecular formula C15H20O B3023869 Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone CAS No. 898755-43-6

Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone

Cat. No. B3023869
M. Wt: 216.32 g/mol
InChI Key: IQOVZUIXRYMASR-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone is a compound that belongs to the family of cyclobutyl ketones, which are characterized by a four-membered cyclobutane ring attached to a ketone functional group. These compounds are of interest in medicinal chemistry due to their potential pharmacological properties and their use as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of cyclobutyl ketones can be achieved through various methods. One approach involves the formal γ-C-H functionalization of cyclobutyl ketones to synthesize cis-1,3-difunctionalized cyclobutanes. This method utilizes a sequential C-H/C-C functionalization strategy, starting from readily available cyclobutyl aryl ketones and proceeding through an optimized Norrish-Yang procedure to generate a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate then undergoes palladium-catalyzed C-C cleavage/functionalization to produce various functionalized cyclobutyl aryl ketones .

Molecular Structure Analysis

The molecular structure of cyclobutyl ketones can be complex, as demonstrated by a related compound, 2-((2-(4-(3-(2,5-Dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)hydrazono)methyl)phenol. This compound was characterized using single-crystal X-ray diffraction and computational studies, including density functional theory (DFT) calculations. The molecule was found to be nonplanar and exhibited photochromic properties. It also featured strong intramolecular and intermolecular hydrogen bonds, which were analyzed using the 6-311G++(d,p) basis set .

Chemical Reactions Analysis

Cyclobutyl ketones can undergo various chemical reactions. For instance, [2+2] cycloaddition reactions can be used to produce 2-phenylthiocyclobutyl ketones from alkenyl sulfides and α,β-unsaturated ketones. The cycloadducts can then be oxidized or treated with bases like LDA or KH to afford 1-cyclobutenyl ketones . Additionally, cyclobutyl ketones can participate in intermolecular [4+2] cycloadditions with aldehydes or ketones when activated with boron trifluoride etherate, leading to the formation of various bicyclic compounds with high regio- and diastereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutyl ketones are influenced by their molecular structure. For example, the presence of substituents on the cyclobutane ring can affect the compound's reactivity and stability. The nonplanar structure of some cyclobutyl ketones, as well as the presence of strong hydrogen bonds, can also impact their physical properties, such as solubility and melting point. Computational studies, such as those performed on related compounds using DFT, can provide insights into the electronic properties, such as the distribution of frontier molecular orbitals, which are relevant for understanding the reactivity of these molecules .

properties

IUPAC Name

1-cyclobutyl-3-(2,6-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-5-3-6-12(2)14(11)9-10-15(16)13-7-4-8-13/h3,5-6,13H,4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOVZUIXRYMASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644819
Record name 1-Cyclobutyl-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone

CAS RN

898755-43-6
Record name 1-Cyclobutyl-3-(2,6-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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